3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a chemical compound that has garnered attention for its potential therapeutic applications. It is classified as an organic compound, specifically a benzamide derivative with fluorinated and heterocyclic components. The compound's structure includes a difluorobenzene moiety, a pyrazole ring, and an oxolane (tetrahydrofuran) substituent, which contribute to its biological activity.
The synthesis of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves several key steps:
These synthetic methods highlight the complexity and multi-step nature of producing this compound, emphasizing the need for precision in each reaction step to achieve high yields and purity.
The molecular formula of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is , with a molecular weight of approximately 373.364 g/mol. The structural representation can be described using various chemical notation systems:
InChI=1S/C18H17F2N5O2/c1-3-4-12-9-16(26)23-18(21-12)25-15(7-10(2)24-25)22-17(27)11-5-6-13(19)14(20)8-11/h5-9H,3-4H2,1-2H3,(H,22,27)(H,21,23,26)
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F
These representations provide insights into the compound's geometry and functional groups, which are critical for understanding its reactivity and interaction with biological targets.
3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide may undergo several chemical reactions due to its functional groups:
These reactions are significant for exploring further modifications and potential derivatives that may enhance biological activities or alter pharmacological profiles.
The mechanism by which 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide exerts its effects primarily involves interactions with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for developing therapeutic strategies that leverage this compound's unique structural features.
The physical and chemical properties of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide include:
These properties are vital for understanding how the compound behaves under various conditions and its suitability for different applications.
The scientific uses of 3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide are diverse:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5